molecular formula C18H27N3O2S B2420331 1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415454-93-0

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea

Cat. No.: B2420331
CAS No.: 2415454-93-0
M. Wt: 349.49
InChI Key: YRSWZRKLKKCDPA-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiomorpholine ring and a urea moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of the thiomorpholine ring and the subsequent attachment of the urea group. Common reagents used in the synthesis include isocyanates, amines, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control measures. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve an inert atmosphere and controlled temperatures.

    Substitution: Common reagents include halides, alkylating agents, and nucleophiles. Conditions often involve solvents such as dichloromethane or ethanol and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the functional groups involved.

Scientific Research Applications

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-thiomorpholin-4-yl-benzenesulfonamide
  • 4-Methyl-N-(2-methyl-1,1-dioxo-thiomorpholin-4-yl)-benzenesulfonamide
  • 4-Methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide

Uniqueness

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is unique due to its specific structure, which includes both a thiomorpholine ring and a urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-15-4-2-3-5-16(15)20-17(22)19-14-18(6-10-23-11-7-18)21-8-12-24-13-9-21/h2-5H,6-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWZRKLKKCDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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